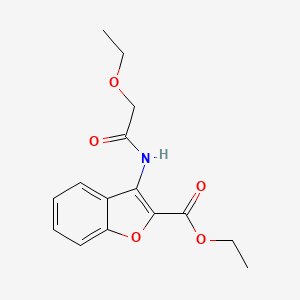

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-3-19-9-12(17)16-13-10-7-5-6-8-11(10)21-14(13)15(18)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJPZQUYSUJDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of p-toluenesulfonic acid in toluene, which facilitates the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyacetamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The ethoxyacetamido group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran core can interact with various enzymes and receptors, modulating their function and leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Pharmacological Activity Trends

- Urease Inhibition : Benzofuran-2-carbohydrazide derivatives exhibit potent urease inhibition (e.g., compound 14, IC₅₀ = 2.1 µM) due to hydrogen bonding via the hydrazide group . The ethoxyacetamido group in the target compound may offer similar interactions but requires empirical validation.

- Anticancer Activity : Pyrazole-benzofuran hybrids (e.g., compound 8a) show cytotoxicity via apoptosis induction, attributed to electron-withdrawing substituents like nitriles . The ethoxy group’s electron-donating nature may reduce efficacy compared to nitrile analogues.

- α-Glucosidase Inhibition : Benzofuran carbohydrazides coupled with pyrazole aldehydes (e.g., compound 4j, IC₅₀ = 10.2 µM) demonstrate activity via hydrophobic interactions . The ethoxyacetamido group’s bulkiness could sterically hinder enzyme binding.

Crystallographic and Stability Insights

- Crystal Packing : Ethyl 2-(3-methylsulfinyl-benzofuran)acetate derivatives exhibit planar benzofuran systems stabilized by C–H···O interactions, suggesting similar stability for the ethoxyacetamido analogue .

- Thermal Stability : Compounds like ethyl 3-chloroacetamido benzofuran-2-carboxylate show stability up to 150°C, while hydrazide derivatives decompose at lower temperatures (∼100°C) .

Biological Activity

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological properties. Its molecular formula is , with a molecular weight of approximately 273.29 g/mol. The presence of the benzofuran moiety is crucial as it is associated with various biological activities, including anti-cancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

- Anticancer Activity : Benzofuran derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound may interact with signaling pathways involved in cancer cell survival, such as the STAT3 pathway, which is often upregulated in various cancers .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of key metabolic processes.

Anticancer Studies

- In vitro Studies : Research has demonstrated that this compound can inhibit the growth of several cancer cell lines, including pancreatic cancer cells. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations .

- Mechanistic Insights : Proteomic analyses revealed that treatment with this compound leads to downregulation of proteins involved in oncogenic signaling pathways, suggesting a multi-targeted mechanism of action. For instance, it was observed that the compound could inhibit STAT3 signaling without inducing proteasome-dependent degradation, indicating a unique mode of action compared to other known inhibitors .

Antimicrobial Studies

- Bacterial Inhibition : In a study assessing the antimicrobial efficacy against various bacterial strains, this compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating its potential as an antimicrobial agent.

Comparison with Similar Compounds

The table below compares this compound with other related compounds based on their biological activities:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Unique benzofuran structure; multi-targeted mechanism |

| Ethyl 5-nitrobenzofuran-2-carboxylate | Moderate | Low | Nitro group enhances reactivity |

| Benzofuro[3,2-b]indole | High | Moderate | Known for strong anticancer properties |

Future Directions

Research into this compound should focus on:

- Clinical Trials : Further investigation into its efficacy and safety through clinical trials is necessary to validate its potential as a therapeutic agent.

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound will aid in optimizing its structure for enhanced activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols. A typical approach involves:

Benzofuran core formation : Condensation of salicylaldehyde derivatives with ethyl chloroacetate under basic conditions (K₂CO₃ in DMF, 80–90°C) to yield ethyl benzofuran-2-carboxylate (77–83% yield) .

Amidation : Reaction of the benzofuran intermediate with 2-ethoxyacetyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to introduce the acetamido group .

- Critical factors : Solvent polarity, temperature, and stoichiometry of reagents significantly impact cyclization efficiency. For example, electron-withdrawing substituents on intermediates improve cyclization yields .

Q. How can researchers characterize the crystallographic structure of this compound to confirm its purity and stereochemistry?

- Methodology :

- X-ray diffraction : Use SHELX or WinGX software suites for structure solution and refinement. Key parameters include anisotropic displacement ellipsoids and hydrogen-bonding interactions (e.g., weak C–H⋯O interactions stabilize crystal packing) .

- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to resolve ambiguities .

Q. What safety protocols are recommended for handling benzofuran derivatives during synthesis?

- Guidelines :

- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse with water for ≥15 minutes and consult a physician .

- Waste disposal : Neutralize acidic byproducts before disposal to avoid exothermic reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical reactivity data for catalytic hydrogenation of benzofuran derivatives?

- Approach :

Global reactivity descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) to predict regioselectivity in hydrogenation .

Experimental validation : Compare DFT-predicted transition states with experimental outcomes (e.g., Pd/C-catalyzed reduction of C=C bonds). Discrepancies may arise from solvent effects or catalyst-substrate interactions not modeled in simulations .

Q. What strategies optimize multi-step syntheses of benzofuran-containing natural products (e.g., glycybenzofuran) using this compound as a precursor?

- Methodology :

- Cascade reactions : Employ [3,3]-sigmatropic rearrangements to construct fused rings (e.g., imidazo[1,2-a]pyrimidine) in one pot .

- Functionalization : Use SeO₂-mediated oxidation to convert methyl groups to formyl or carboxyl moieties for diversification .

- Challenges : Intermediate instability requires real-time monitoring via HPLC or LC-MS to adjust reaction conditions .

Q. How can researchers address low yields in the cyclization step of benzofuran-carbohydrazide derivatives?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.